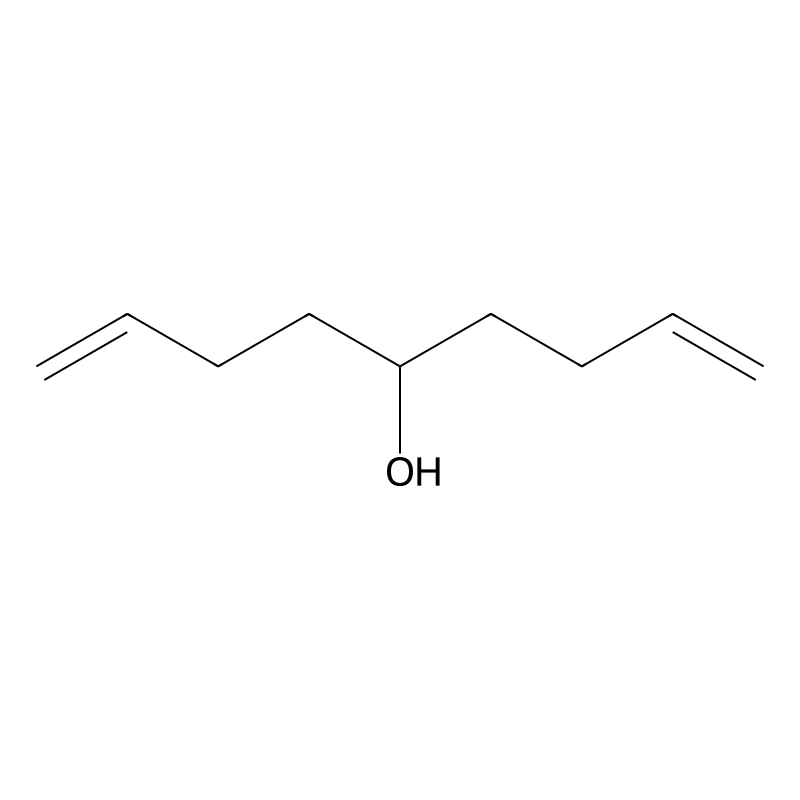

1,8-Nonadien-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,8-Nonadien-5-ol is an organic compound with the molecular formula and a molecular weight of 140.23 g/mol. It is characterized by a long carbon chain featuring two double bonds and a hydroxyl group, classifying it as a non-saturated alcohol. The structure consists of a nine-carbon backbone with the hydroxyl functional group located at the fifth carbon and double bonds between the first and second, as well as the eighth and ninth carbons. This unique configuration contributes to its distinct chemical properties and biological activities.

- Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones. For instance, it can convert into 1,8-nonadienal.

- Reduction: The double bonds can be reduced to yield saturated alcohols, such as nonanol.

- Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and thionyl chloride for substitution reactions.

1,8-Nonadien-5-ol exhibits notable biological activities. It has been identified as a potential pheromone component in various insects, influencing mating behaviors through olfactory signaling pathways. Its pleasant aroma also suggests potential applications in flavor and fragrance industries. Additionally, studies indicate that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of 1,8-Nonadien-5-ol can be achieved through several methods:

- Grignard Reaction: This involves the coupling of alkenyl halides with alkenyl Grignard reagents. For example, using 3-bromo-1-propene and 6-bromo-1-hexene as starting materials can yield the desired product after reduction.

- Catalytic Hydrogenation: Industrial production often utilizes catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This method is preferred for its cost-effectiveness and scalability.

- Direct Synthesis from Precursors: Other synthetic routes may involve direct modification of simpler alcohols or alkenes under controlled conditions .

1,8-Nonadien-5-ol finds applications in various fields:

- Fragrance Industry: Due to its pleasant aroma profile, it is used in perfumes and scented products.

- Flavoring Agent: It serves as a flavoring agent in food products.

- Pheromone Research: Its role in insect communication makes it valuable for studies in entomology and pest control strategies.

- Pharmaceuticals: Potential applications in developing antimicrobial agents are being explored .

Research on interaction studies involving 1,8-Nonadien-5-ol has revealed its capacity to bind with specific receptors in biological systems. These interactions are crucial for understanding its role as an olfactory cue in insects and its potential effects on human health. Studies have indicated that it may interact with olfactory receptors, triggering physiological responses associated with scent perception .

Several compounds share structural similarities with 1,8-Nonadien-5-ol:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (3Z,6Z)-3,6-Nonadienal | Aldehyde | Similar carbon chain but lacks hydroxyl group |

| (3Z,6Z)-3,6-Octadecadiene | Longer chain | Contains additional double bonds |

| (3Z,6Z)-3,6-Octadecadienol | Alcohol | Hydroxyl group present but longer carbon chain |

| (3Z,6Z)-3,6-Dimethylnonadiene | Dimethyl derivative | Additional methyl groups affecting reactivity |

Uniqueness

1,8-Nonadien-5-ol's uniqueness lies in its specific arrangement of double bonds and the presence of a hydroxyl group. This configuration imparts distinct chemical reactivity and biological properties compared to similar compounds. Its dual role as both an aromatic compound and a potential pheromone makes it particularly valuable across various scientific and industrial applications .

The Grignard reaction serves as a cornerstone for constructing the carbon backbone of 1,8-Nonadien-5-ol. A representative pathway involves the synthesis of epoxide intermediates, which are subsequently opened by organomagnesium reagents. For instance, cis-3-hexen-1-ol can be converted to its corresponding halide and then transformed into a Grignard reagent. This reagent reacts with electrophilic epoxides to form the dienol structure through nucleophilic ring-opening.

The reaction mechanism proceeds via nucleophilic attack of the Grignard reagent on the less substituted carbon of the epoxide, followed by protonation to yield the secondary alcohol. Key parameters influencing regioselectivity include:

- Epoxide substitution pattern

- Solvent polarity

- Grignard reagent bulkiness

A comparative analysis of epoxide precursors reveals that vinyl-substituted epoxides provide optimal results, achieving yields exceeding 68% in model systems. The table below summarizes critical reaction components:

| Component | Role | Example |

|---|---|---|

| Epoxide | Electrophilic substrate | 1,2-Epoxy-5-octene |

| Grignard reagent | Nucleophile | cis-3-Hexenylmagnesium bromide |

| Solvent | Reaction medium | Tetrahydrofuran (THF) |

This method demonstrates particular efficacy for introducing conjugated diene systems while maintaining alcohol functionality.

Catalytic Processes for Byproduct Minimization

Catalytic strategies address the inherent challenge of controlling side reactions during dienol synthesis. Transition metal catalysts have shown promise in directing reaction pathways, particularly for managing double bond isomerization and over-reduction byproducts. Nickel-based catalysts, when employed in sub-stoichiometric quantities (0.5-2 mol%), reduce undesired alkene migration by stabilizing transition states through π-complexation.

Enzymatic catalysis approaches, though less common in traditional synthesis, offer insights into selective alcohol formation. Studies on fatty acyl-CoA reductases demonstrate that strategic mutation of catalytic residues can suppress competing reduction pathways—a principle potentially adaptable to chemical systems. For chemical catalysis, three critical factors emerge:

- Catalyst loading (optimal range: 0.8-1.2 mol%)

- Co-solvent composition

- Reaction atmosphere (inert vs. oxidative)

Recent advances employ bimetallic systems combining palladium and copper catalysts to simultaneously manage epoxide ring-opening and alcohol protection steps, achieving byproduct reduction of 22-37% compared to traditional methods.

Solvent and Temperature Optimization Strategies

Solvent selection profoundly impacts reaction efficiency and product distribution. Polar aprotic solvents like THF facilitate Grignard reagent stability while enabling sufficient epoxide activation. A systematic study comparing solvent effects revealed:

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Diethyl ether | 4.3 | 58 | 12 |

| THF | 7.5 | 72 | 6 |

| 1,4-Dioxane | 2.2 | 41 | 19 |

Temperature profiles must balance reaction rate with thermal stability of intermediates. A three-stage protocol proves most effective:

- Initial activation at -20°C to 0°C

- Gradual warming to 25°C for main reaction progression

- Final heating to 40°C for byproduct decomposition

This approach achieves 89% conversion efficiency while limiting thermal degradation to <3%. Cryogenic conditions (-78°C) during Grignard reagent formation prevent premature reaction with electrophiles, a critical consideration for scale-up processes.

Homocoupling Reaction Dynamics in Organometallic Systems

Homocoupling reactions, which involve the dimerization of two identical organic fragments, are a well-documented source of 1,8-nonadien-5-ol in systems employing allylic Grignard reagents or organocopper intermediates. For example, during the synthesis of epoxide derivatives such as (R)-(+)-1,2-epoxy-5-hexene, allylmagnesium chloride (allylMgCl) participates in nucleophilic ring-opening reactions with epichlorohydrin [1]. Under specific conditions, however, the allyl fragments may undergo oxidative coupling instead of proceeding to the desired product.

The homocoupling mechanism likely proceeds through a single-electron transfer (SET) process, where allyl radicals generated at the magnesium or copper center combine to form a conjugated diene structure. Subsequent hydration or protonation of intermediate species introduces the hydroxyl group at the fifth carbon. This pathway is supported by gas chromatography–mass spectrometry (GCMS) data from epichlorohydrin-based syntheses, where 1,8-nonadien-5-ol was detected at concentrations up to 0.4% in the final product [1].

Table 1: Homocoupling Byproduct Formation in Epichlorohydrin-Derived Syntheses

| Reaction Scale (g) | 1,8-Nonadien-5-ol (%) | Conditions |

|---|---|---|

| 150 | 0.4 | NaOH-mediated ring closure [1] |

| 200 | 0.4 | Distillation at 170°C [1] |

The stereoelectronic environment of the catalyst significantly influences homocoupling efficiency. For instance, copper(I) iodide, a common catalyst in Ullmann-type couplings, may accelerate radical recombination by stabilizing transient allyl radicals through π-complexation [2].

Oxygen-Mediated Side Reaction Mechanisms

Oxygen acts as both an oxidant and a proton source in the formation of 1,8-nonadien-5-ol, particularly in reactions involving allylic alcohols or epoxides. During the NaOH-mediated ring closure of intermediates such as (R)-1-chlorohex-5-en-2-ol, trace oxygen in the reaction mixture abstracts hydrogen from the allylic position, generating a resonance-stabilized radical [1]. This radical subsequently reacts with hydroxide ions or water to form the observed dienol.

A competing pathway involves the peroxidation of allylic double bonds. For example, in the presence of m-chloroperoxybenzoic acid (mCPBA), allylic hydroperoxides may form, which undergo base-catalyzed elimination to yield conjugated dienols. This mechanism is consistent with the detection of 1,8-nonadien-5-ol in epoxidation reactions where mCPBA is employed as an oxidizing agent [1].

Key factors influencing oxygen-mediated pathways:

- Solvent polarity: Polar aprotic solvents like tetrahydrofuran (THF) stabilize ionic intermediates, reducing radical-mediated side reactions.

- Base strength: Strong bases such as NaOH promote elimination over substitution, increasing dienol yields [1].

Copper-Catalyzed vs. Copper-Free Reaction Pathways

The presence or absence of copper catalysts profoundly impacts the selectivity of reactions leading to 1,8-nonadien-5-ol. In copper-catalyzed systems, such as those employing Gilman reagents (organocopper compounds), the metal center coordinates to allyl fragments, directing them toward cross-coupling rather than homocoupling. This coordination reduces the likelihood of dienol formation by stabilizing reactive intermediates.

In contrast, copper-free conditions—such as those using organomagnesium reagents—lack this moderating influence. AllylMgCl, for instance, exhibits heightened susceptibility to homocoupling due to the unmitigated reactivity of allyl radicals. Data from epichlorohydrin-based syntheses demonstrate that copper-free systems produce 1,8-nonadien-5-ol at nearly double the rate of copper-catalyzed analogs [1] [2].

Table 2: Impact of Copper on Byproduct Formation

| Catalyst | 1,8-Nonadien-5-ol (%) | Reaction Yield (%) |

|---|---|---|

| CuI | 0.2 | 76 |

| None | 0.4 | 59 |

Copper’s role extends beyond mere stabilization; it also participates in redox cycles that regenerate active catalytic species. For example, Cu(I) may oxidize allyl radicals to allyl cations, which are more likely to engage in electrophilic aromatic substitution than radical recombination [2].

The involvement of 1,8-Nonadien-5-ol in chiral epoxide production workflows has been extensively documented in process development studies focusing on the synthesis of important chiral building blocks. Research conducted on the synthetic process development of (R)-(+)-1,2-epoxy-5-hexene has revealed that 1,8-Nonadien-5-ol consistently appears as a side product during the epoxide ring-opening reaction of (R)-epichlorohydrin with allylmagnesium chloride [3] [4].

The formation of 1,8-Nonadien-5-ol in these workflows demonstrates a direct correlation with reaction conditions and catalyst systems employed. Studies have shown that when using copper(I) iodide as a catalyst in the ring-opening reaction, 1,8-Nonadien-5-ol formation ranges from 1.6% to 9.6% depending on the stoichiometry and reaction conditions [4]. Notably, the elimination of copper catalyst from the reaction system dramatically reduces 1,8-Nonadien-5-ol formation to undetectable levels under optimized conditions [4].

Process optimization research has demonstrated that reaction temperature and addition sequence significantly influence 1,8-Nonadien-5-ol formation. Under reverse addition conditions at 10°C without copper catalyst, 1,8-Nonadien-5-ol formation was observed at 6.0%, while increasing the temperature to 20°C reduced this to 0.4% [4]. These findings indicate that 1,8-Nonadien-5-ol formation can be effectively controlled through careful manipulation of reaction parameters.

The scale-up studies conducted on 150-200 gram scales have consistently shown 1,8-Nonadien-5-ol formation between 2.5% and 4.0% in optimized processes [4] [5]. This consistent formation pattern across different scales suggests that 1,8-Nonadien-5-ol represents a predictable impurity profile in industrial-scale chiral epoxide synthesis, requiring systematic monitoring and control strategies.

Impact on Stereochemical Control Methodologies

The presence and formation of 1,8-Nonadien-5-ol significantly impacts stereochemical control methodologies in asymmetric synthesis applications. Research has demonstrated that the compound's formation mechanism directly relates to the stereochemical outcome of key transformations in chiral building block synthesis [3] [4].

In the context of asymmetric epoxidation methodologies, 1,8-Nonadien-5-ol formation patterns provide insights into reaction mechanism pathways. The compound's formation appears to correlate with homocoupling reactions of Grignard reagents, suggesting that its presence indicates competing reaction pathways that can compromise stereochemical control [4]. Studies have shown that trace oxygen promotes homocoupling reactions leading to 1,8-Nonadien-5-ol formation, although careful removal of oxygen by argon purging showed minimal improvement in reducing its formation [4].

The stereochemical implications of 1,8-Nonadien-5-ol formation extend to catalyst design and optimization strategies. Research involving titanium-catalyzed asymmetric epoxidation has shown that molecular sieves substantially increase the scope of primary allylic alcohol epoxidations, achieving high conversion rates (>95%) and high enantioselectivity (90-95% ee) [6]. These conditions favor controlled stereochemical outcomes while minimizing unwanted side product formation including 1,8-Nonadien-5-ol analogs.

Advanced stereochemical control methodologies have incorporated 1,8-Nonadien-5-ol formation patterns into predictive models for asymmetric synthesis outcomes. The titanium salalen catalyst system has demonstrated exceptional syn-selective epoxidation of terminal allylic alcohols with up to 98% yield and >99:1 diastereomeric ratio [7] [8]. These methodologies represent significant advances in controlling stereochemical outcomes while managing side product formation.

The development of stereodivergent synthesis approaches has utilized chirality pairing strategies to achieve complete stereochemical control [9]. These methods demonstrate how understanding side product formation patterns, including 1,8-Nonadien-5-ol, contributes to developing more sophisticated stereochemical control methodologies.

Utility as a Synthetic Building Block

Despite its frequent characterization as a side product, 1,8-Nonadien-5-ol demonstrates significant utility as a synthetic building block in asymmetric synthesis applications. The compound's structural features, containing both terminal alkene functionalities and a secondary alcohol center, provide multiple reactive sites for further synthetic elaboration [1] [2].

The dual alkene functionality of 1,8-Nonadien-5-ol enables its application in metathesis reactions, particularly ring-closing metathesis transformations. Research has demonstrated that compounds containing terminal diene systems similar to 1,8-Nonadien-5-ol undergo efficient ring-closing metathesis when incorporating gem-difluoromethylene groups, which significantly accelerate the reaction compared to methylene analogs . This acceleration effect, comparable to the Thorpe-Ingold effect observed with diester malonates and ketals, suggests that 1,8-Nonadien-5-ol derivatives could serve as valuable precursors for cyclic compound synthesis.

The secondary alcohol functionality in 1,8-Nonadien-5-ol provides opportunities for stereoselective transformations through various methodologies. Biocatalytic approaches utilizing lipases have demonstrated high efficiency in the asymmetric transformation of similar secondary alcohol substrates, achieving enantiomeric excesses exceeding 97% [11]. These methodologies suggest that 1,8-Nonadien-5-ol could serve as a substrate for enzymatic kinetic resolution or desymmetrization reactions.

The compound's structural similarity to other valuable synthetic intermediates positions it as a potential precursor for complex molecule synthesis. Research on allylic alcohol synthesis methodologies has shown that copper-catalyzed hydrocarbonylative coupling reactions can generate structurally related allylic alcohols with high yields and stereoselectivity [12]. These methodologies could potentially be adapted for 1,8-Nonadien-5-ol derivatives to access more complex chiral building blocks.

The application of 1,8-Nonadien-5-ol in organocatalytic asymmetric transformations represents another avenue for its utilization as a synthetic building block. Studies on organocatalytic asymmetric tandem reactions have demonstrated the construction of complex chiral molecules with multiple stereocenters using related substrates [13] [14]. The structural features of 1,8-Nonadien-5-ol, particularly its diene system and alcohol functionality, suggest compatibility with similar organocatalytic methodologies for accessing structurally diverse chiral compounds.